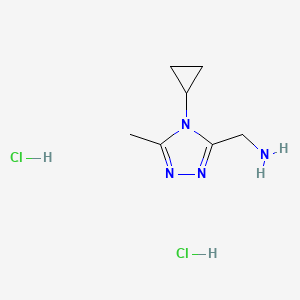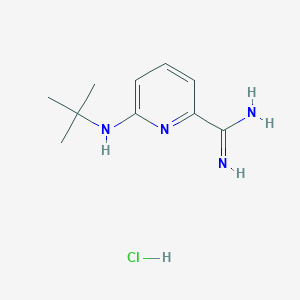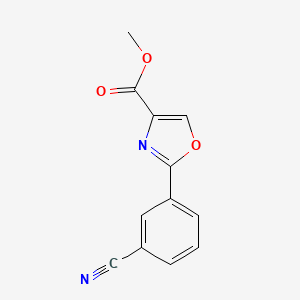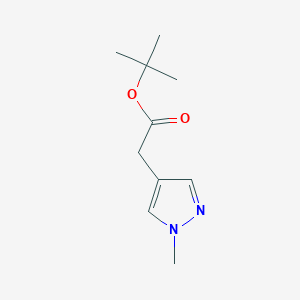
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Übersicht
Beschreibung
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride (hereafter referred to as “the compound”) is an organic compound with a molecular formula of C7H11Cl2N3. It is a cyclic amine, and has been widely studied for its potential applications in the fields of organic and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The 1,2,4-triazole ring is recognized for its significant antibacterial activity. Research indicates that derivatives of 1,2,4-triazole can be potent and safe antimicrobial agents, which are crucial in the fight against drug-resistant bacteria . The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring, such as those present in our compound of interest, could maintain or enhance this antibacterial efficacy .
Anticancer Research
1,2,4-Triazole derivatives have shown promise as anticancer agents. They have been evaluated for cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549 . The ability to form hydrogen bonds with different targets improves the pharmacokinetics and pharmacological properties, making them valuable in cancer research .
Nonlinear Optical Materials
Compounds containing the 1,2,4-triazole moiety have been explored for their nonlinear optical properties. Novel derivatives have been synthesized and investigated using density functional theory (DFT), which could lead to applications in photonics and optoelectronics .
Antimicrobial Drug Design
The global spread of drug resistance necessitates the design of new antimicrobial drugs. The 1,2,4-triazole core, due to its multidirectional biological activity, is a key scaffold in the rational design and development of novel antimicrobial agents . This includes exploring the efficacy of triazole derivatives against critical-priority bacteria identified by the World Health Organization (WHO).
Material Science
The incorporation of the 1,2,4-triazole ring into materials could lead to the development of novel polymers with enhanced properties such as thermal stability, mechanical strength, and chemical resistance.
Each of these fields presents a unique avenue for the application of (4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride , and ongoing research continues to uncover new potentials for this versatile chemical compound. The information provided here is based on the current understanding and research findings up to the year 2021, supplemented by recent web search results .
Eigenschaften
IUPAC Name |
(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-10-7(4-8)11(5)6-2-3-6;;/h6H,2-4,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOYCGKHAKGMHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-cyclopropyl-5-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1377441.png)
![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)
![Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B1377443.png)

amine hydrochloride](/img/structure/B1377447.png)

![1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1377450.png)





